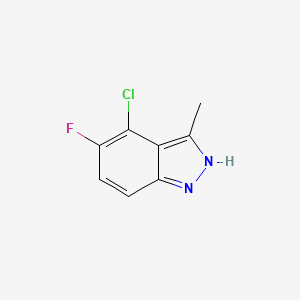
4-Chloro-5-fluoro-3-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-5-fluoro-3-méthyl-1H-indazole est un composé aromatique hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont utilisés dans diverses applications médicinales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-chloro-5-fluoro-3-méthyl-1H-indazole implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec les dérivés d’aniline ou de benzaldéhyde substitués appropriés.
Cyclisation : L’étape clé implique la cyclisation de l’aniline ou du benzaldéhyde substitué avec de l’hydrazine ou ses dérivés pour former le cycle indazole.
Halogénation : L’introduction d’atomes de chlore et de fluor est réalisée par des réactions d’halogénation utilisant des réactifs comme la N-chlorosuccinimide (NCS) et la N-fluorobenzènesulfonimide (NFSI).
Méthodes de production industrielle
La production industrielle de 4-chloro-5-fluoro-3-méthyl-1H-indazole peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de catalyseurs efficaces, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-5-fluoro-3-méthyl-1H-indazole subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs nucléophiles ou électrophiles.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des amines ou d’autres dérivés réduits.
Réactions de cyclisation et de couplage : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes et à des réactions de couplage pour former des composés biaryliques.
Réactifs et conditions courants
Substitution : Réactifs comme l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires.
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers indazoles substitués, tandis que les réactions d’oxydation et de réduction peuvent donner respectivement des oxydes ou des amines.
4. Applications de recherche scientifique
Le 4-chloro-5-fluoro-3-méthyl-1H-indazole a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
4-Chloro-5-fluoro-3-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 4-chloro-5-fluoro-3-méthyl-1H-indazole implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence d’atomes de chlore et de fluor augmente son affinité de liaison et sa sélectivité. Le composé peut inhiber l’activité enzymatique ou moduler la fonction des récepteurs, ce qui entraîne divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-3-méthyl-1H-indazole
- 5-Fluoro-3-méthyl-1H-indazole
- 4-Chloro-5-fluoro-1H-indazole
Unicité
Le 4-chloro-5-fluoro-3-méthyl-1H-indazole est unique en raison de la présence d’atomes de chlore et de fluor sur le cycle indazole, ce qui augmente sa réactivité chimique et son activité biologique potentielle. Cette combinaison de substituants ne se retrouve pas couramment dans d’autres dérivés de l’indazole, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C8H6ClFN2 |
|---|---|
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-7-6(12-11-4)3-2-5(10)8(7)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
ZFTMORVZEHUQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C=CC(=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


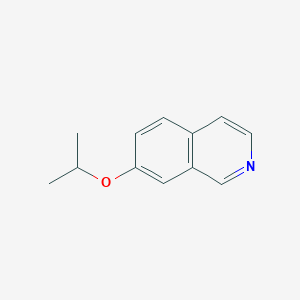
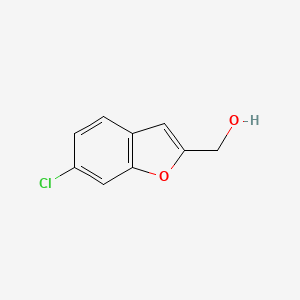
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
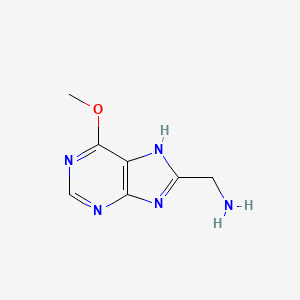
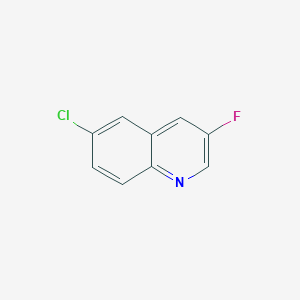
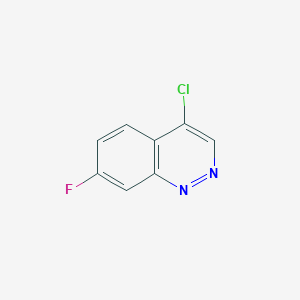
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)

